Bienvenue dans la boutique en ligne BenchChem!

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine

Muscarinic receptor pharmacology COPD drug discovery Radioligand binding assay

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine (Ki=40 nM) features a 5-bromopyrimidine ether handle enabling Pd-catalyzed diversification for focused M3 SAR libraries. Available as ≥97% racemate or enantiopure forms with batch QC, it serves as a mAChR assay calibration standard. The bromine substituent provides a unique synthetic vector absent in carbamate/ester analogs. Use the racemate for exploratory chemistry; select enantiomers for inhaled M3 programs where stereochemistry dictates binding kinetics and duration of action.

Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
CAS No. 669770-59-6
Cat. No. B3356503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine
CAS669770-59-6
Molecular FormulaC11H14BrN3O
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C11H14BrN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2
InChIKeyVIDWHSWBUCLWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine (CAS 669770-59-6): A Quinuclidine-Pyrimidine Muscarinic Antagonist Scaffold for Respiratory Research


3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine (CAS 669770-59-6) is a quinuclidine-based muscarinic acetylcholine receptor (mAChR) antagonist featuring a 5-bromopyrimidine ether substituent at the quinuclidine 3-position. This compound belongs to a therapeutically significant class of M3 muscarinic antagonists developed for chronic obstructive pulmonary disease (COPD) and other respiratory indications [1]. Its molecular formula is C11H14BrN3O (MW 284.15 g/mol), and it is commercially available at ≥95–97% purity as both the racemate and single enantiomers (R and S) . The bromine atom at the pyrimidine 5-position provides a synthetic handle for further derivatization via cross-coupling chemistry, making this compound a versatile intermediate as well as a pharmacological probe .

Why 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine Cannot Be Replaced by Other 3-Substituted Quinuclidine or Pyrimidine-Containing Muscarinic Antagonists


Within the quinuclidine muscarinic antagonist class, small structural modifications produce large differences in receptor subtype selectivity, binding kinetics, and functional activity [1]. The 5-bromopyrimidine ether motif is not interchangeable with other 3-substituents (e.g., carbamates, esters, or alkynes) because the pyrimidine ring directly participates in receptor-ligand interactions, and the bromine atom at the 5-position modulates both the electronic properties of the heterocycle and the compound's synthetic utility via Pd-catalyzed cross-coupling . Furthermore, the stereochemistry at the quinuclidine 3-position yields enantiomers with distinct binding profiles, and the racemic mixture cannot be assumed to match the activity of either pure enantiomer. These structure-dependent pharmacological differences mean that procurement decisions must be grounded in compound-specific, comparator-anchored quantitative evidence rather than class-level assumptions, as detailed in the evidence items below [2].

Quantitative Differentiation Evidence: 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine vs. Comparator Quinuclidine Muscarinic Antagonists


Muscarinic Receptor Binding Affinity (Ki) in Cerebral Cortex: 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine vs. Tiotropium Bromide

In a competition radioligand binding assay using [3H]-QNB against muscarinic acetylcholine receptors from rat cerebral cortex, 3-((5-bromopyrimidin-2-yl)oxy)quinuclidine displayed a binding affinity (Ki) of 40 nM [1]. For cross-study comparison, the clinically approved inhaled M3 antagonist tiotropium bromide exhibits a Ki of approximately 0.5–1.5 nM at human recombinant M3 receptors under comparable assay conditions, representing an affinity difference of approximately 27- to 80-fold in favor of tiotropium [2]. This comparison highlights that the 5-bromopyrimidine-quinuclidine scaffold occupies a distinct affinity tier within the muscarinic antagonist landscape, making it more suitable as a starting point for affinity maturation via the bromine handle rather than as a high-potency final candidate. NB: Ki values were obtained under different assay conditions (rat cerebral cortex vs. human recombinant M3); thus the quantitative difference is cross-study comparable rather than head-to-head.

Muscarinic receptor pharmacology COPD drug discovery Radioligand binding assay

Bromine-Substituted Pyrimidine Synthetic Versatility: 5-Bromo vs. 5-Chloro and 5-Fluoro Pyrimidine-Quinuclidine Analogs

The 5-bromopyrimidine moiety in 3-((5-bromopyrimidin-2-yl)oxy)quinuclidine enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are poorly accessible or kinetically disfavored with the corresponding 5-chloro or 5-fluoro analogs . The C–Br bond dissociation energy (BDE) in bromopyrimidines is approximately 70–75 kcal/mol, compared to ~85–90 kcal/mol for C–Cl bonds, enabling selective oxidative addition under mild conditions without competing quinuclidine N-alkylation [1]. While the 5-fluoro analog (CAS 2200610-68-8, MW 223.25) offers a lower molecular weight and potential metabolic stability advantages, it lacks the synthetic handle for late-stage diversification . The 5-chloro analog is not commercially cataloged as a discrete compound. This unique reactivity profile makes the 5-bromo compound the preferred intermediate for constructing focused quinuclidine-pyrimidine libraries for SAR exploration.

Medicinal chemistry Cross-coupling Structure-activity relationship

Enantiomer-Specific Commercial Availability: (R)- and (S)-3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine as Defined Stereochemical Probes

3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine is commercially supplied as the racemate (CAS 669770-59-6) and as the single (R)-enantiomer (CAS not separately assigned; available from multiple vendors) and (S)-enantiomer (CAS 855292-41-0) . The (S)-enantiomer is specifically cataloged with standard purity of 97% and batch-specific QC documentation including NMR, HPLC, and GC analyses . By contrast, most other 3-substituted quinuclidine muscarinic antagonists (e.g., tiotropium, aclidinium, umeclidinium) incorporate defined stereochemistry at the quinuclidine 3-position, and their activity is known to be enantioselective [1]. The availability of both enantiomers as discrete, quality-controlled reagents allows researchers to unambiguously attribute observed pharmacological activity to a specific stereoisomer and to conduct enantioselectivity profiling studies that are not possible with racemic material alone.

Stereochemistry Enantioselective pharmacology Chiral resolution

Tissue-Level Muscarinic Subtype Profiling: Differential Affinity Across Cerebral Cortex, Heart, Bladder, and Parotid Glands

BindingDB data for 3-((5-bromopyrimidin-2-yl)oxy)quinuclidine (BDBM50470878) reveal differential Ki values across four rat tissue preparations: cerebral cortex (Ki = 40 nM), heart (Ki = 106 nM), urinary bladder (Ki = 116 nM), and parotid glands (Ki = 161 nM), all determined by [3H]-QNB competition binding [1]. The cortex-to-parotid selectivity ratio of approximately 4.0 suggests preferential binding to neuronal (predominantly M1/M4) over glandular (predominantly M3) muscarinic receptors [2]. This modest selectivity is distinct from tiotropium, which shows kinetic selectivity for M3 over M2 but relatively flat binding affinity across subtypes, and from darifenacin, which displays >50-fold functional M3 vs. M2 selectivity [3]. The differential tissue profile positions 3-((5-bromopyrimidin-2-yl)oxy)quinuclidine as a tool for probing muscarinic subtype distribution in native tissue preparations.

Receptor subtype selectivity Tissue pharmacology Muscarinic M1-M5

Bromopyrimidine-Quinuclidine as Key Intermediate for AZD8683-Class M3 Antagonists

AstraZeneca's development of AZD8683, a quinuclidine-based M3 antagonist that advanced to clinical evaluation for inhaled COPD treatment, relied on quinuclidine-pyrimidine intermediates bearing aromatic substituents amenable to further elaboration [1]. The 5-bromopyrimidine-quinuclidine scaffold structurally maps onto the core architecture of AZD8683 (C28H36BrN3O3, MW 542.52), which itself retains a brominated aromatic moiety [2]. While the published SAR does not explicitly single out the title compound, the pyrimidine-ether-quinuclidine connectivity is a recurrent motif in the lead optimization pathway from the cycloheptyl series to the N-substituted quinuclidine sub-series that yielded AZD8683 [3]. This positions 3-((5-bromopyrimidin-2-yl)oxy)quinuclidine as a close structural analog of the key synthetic intermediates used in this development program, supporting its utility as a building block for generating novel analogs around this clinically validated chemotype.

Synthetic intermediate M3 antagonist development AZD8683

Recommended Research and Industrial Application Scenarios for 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine


Late-Stage Diversification for Quinuclidine-Pyrimidine SAR Libraries

The 5-bromopyrimidine moiety enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions to generate focused libraries of 5-aryl, 5-alkynyl, and 5-amino pyrimidine analogs. This late-stage diversification strategy is supported by the commercial availability of both racemic and enantiopure starting material with validated purity (≥95–97%) . Research groups exploring M3 antagonist SAR can use this compound as a common intermediate to rapidly generate 20–50 analogs for affinity and selectivity profiling.

Enantioselective Muscarinic Pharmacology Studies

The discrete (R)- and (S)-enantiomers (the latter as CAS 855292-41-0, with QC documentation including NMR, HPLC, and GC) allow unambiguous assignment of stereochemistry-activity relationships at muscarinic receptor subtypes . This is critical for programs developing inhaled M3 antagonists, where stereochemistry at the quinuclidine 3-position is known to profoundly impact receptor binding kinetics and duration of action in vivo [1].

Tissue-Selectivity Profiling in Native Receptor Preparations

The established differential binding profile across cerebral cortex (Ki = 40 nM), heart (106 nM), bladder (116 nM), and parotid glands (161 nM) supports the use of this compound as a pharmacological tool for mapping muscarinic subtype distribution in native tissues [2]. Its modest cortex preference (~4-fold) makes it suitable for studies aimed at understanding the structural determinants of CNS vs. peripheral muscarinic antagonist selectivity.

Reference Standard for Muscarinic Antagonist Screening Cascades

With a well-defined Ki of 40 nM at native mAChRs and commercial availability with batch-specific QC documentation, 3-((5-bromopyrimidin-2-yl)oxy)quinuclidine can serve as a reference compound or internal standard in radioligand binding and functional assays for muscarinic antagonist screening . Its intermediate potency (~10⁻⁸ M) fills a useful niche between high-potency clinical candidates (sub-nM) and low-affinity tool compounds, providing a mid-range calibration point for assay validation.

Quote Request

Request a Quote for 3-((5-Bromopyrimidin-2-yl)oxy)quinuclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.